Tetrabutylammonium (4-methoxyphenyl)trifluoroborate
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Overview
Description
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C7H7BF3O•C16H36N and a molecular weight of 417.4 .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium (4-methoxyphenyl)trifluoroborate consists of a Tetrabutylammonium cation and a (4-methoxyphenyl)trifluoroborate anion . The exact structure is not provided in the search results.Chemical Reactions Analysis
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates .Physical And Chemical Properties Analysis
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate has a molecular weight of 417.4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Electrochemistry and Voltammetry
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate serves as a supporting electrolyte in voltammetric studies. Researchers use it to enhance the electrochemical behavior of analytes, such as Δ(9)-tetrahydrocannabinol (Δ(9)-THC) detection .
Macrolactone Synthesis
This compound plays a crucial role in the synthesis of biologically relevant macrolactones. Notably, it contributes to the formation of Sansalvamide A, a natural product with potential pharmaceutical applications .
Drug Development and Medicinal Chemistry
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate acts as a source of trifluoroborate anions. These anions are valuable in pharmaceutical research and drug development. Scientists explore this compound for designing novel drugs targeting various diseases, including cancers, neurological disorders, and infectious diseases .
Palladium-Catalyzed Reactions
In organic synthesis, this compound serves as a ligand in palladium-catalyzed reactions. Specifically, it participates in the enantioselective alpha-arylation of N-boc-pyrrolidine. Additionally, it pairs with a palladium(0)-15-membered triolefinic macrocycle in Suzuki cross-coupling reactions involving aryl bromides and chlorides .
Ionic Liquid Research
While there has been extensive study on ionic liquids (ILs), the properties unique to the trifluoroborate anion remain less explored. Researchers have characterized the thermal properties, viscosity, liquid nanostructure, and intramolecular interactions of 15 novel aryltrifluoroborate ILs, including this compound .
Safety and Hazards
properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMZYELHKCCXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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